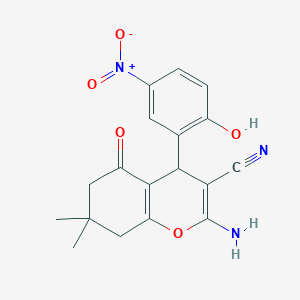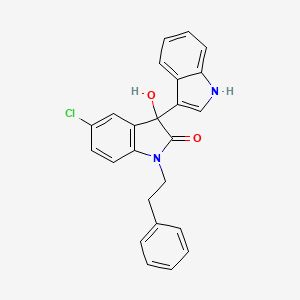![molecular formula C23H28FN3O3S B4082916 1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4082916.png)
1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FSL-1, and it is a synthetic analog of a naturally occurring molecule that is known to activate the immune system. FSL-1 has been shown to have a variety of effects on cells and tissues, making it a promising tool for investigating the mechanisms of immune system activation and regulation.
Mécanisme D'action
The mechanism of action of FSL-1 is complex and not fully understood. This compound is known to activate toll-like receptor 2 (TLR2), a key component of the innate immune system. Activation of TLR2 leads to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play important roles in the immune response.
Biochemical and Physiological Effects:
FSL-1 has a variety of biochemical and physiological effects on cells and tissues. This compound has been shown to activate the immune system and induce the production of pro-inflammatory cytokines, leading to an inflammatory response. FSL-1 has also been shown to have anti-tumor activity, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FSL-1 has several advantages for use in lab experiments. This compound is a potent activator of the immune system, making it a useful tool for investigating the mechanisms of immune system activation and regulation. FSL-1 has also been shown to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of FSL-1 in lab experiments. This compound can be difficult to synthesize and purify, and its effects on cells and tissues can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on FSL-1. One area of interest is the development of new cancer therapies based on the anti-tumor activity of this compound. Another area of interest is the investigation of the mechanisms of immune system activation and regulation, with the goal of developing new treatments for immune-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of FSL-1, as well as its potential advantages and limitations for use in lab experiments.
Applications De Recherche Scientifique
FSL-1 has been extensively studied for its potential applications in scientific research. This compound has been shown to activate the immune system and induce the production of pro-inflammatory cytokines, making it a useful tool for investigating the mechanisms of immune system activation and regulation. FSL-1 has also been shown to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S/c1-18-10-12-27(13-11-18)31(29,30)20-8-6-19(7-9-20)23(28)26-16-14-25(15-17-26)22-5-3-2-4-21(22)24/h2-9,18H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJUHKKJILUPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4082834.png)
![1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide](/img/structure/B4082837.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082850.png)
![isopropyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082856.png)
![4-(4-methoxyphenyl)-N-[4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4082860.png)
![ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4082868.png)

![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4082889.png)
![N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082896.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4082908.png)

![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4082928.png)
![1-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione](/img/structure/B4082942.png)